molecular formula C10H18BN3O2 B13627240 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole

Cat. No.: B13627240
M. Wt: 223.08 g/mol
InChI Key: JXGIQPHRHZGMNG-UHFFFAOYSA-N
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Description

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a triazole ring substituted with an ethyl group and a dioxaborolane moiety. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors

    Reaction Conditions: The cycloaddition reaction is usually carried out under mild conditions, often catalyzed by copper(I) salts. The subsequent introduction of the dioxaborolane group can be achieved through a palladium-catalyzed cross-coupling reaction.

    Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The dioxaborolane moiety can participate in substitution reactions, often facilitated by palladium catalysts.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted triazoles.

Scientific Research Applications

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to various surfaces or other molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: The specific pathways affected depend on the context in which the compound is used. For example, in bioconjugation, it may facilitate the formation of stable covalent bonds between biomolecules.

Comparison with Similar Compounds

1-Ethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole

InChI

InChI=1S/C10H18BN3O2/c1-6-14-8(7-12-13-14)11-15-9(2,3)10(4,5)16-11/h7H,6H2,1-5H3

InChI Key

JXGIQPHRHZGMNG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=NN2CC

Origin of Product

United States

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